
Piperic acid
Overview
Description
Piperic acid [(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid] is a natural phenylpropanoid derived from the alkaline hydrolysis of piperine, the primary alkaloid in black pepper (Piper nigrum). Its synthesis involves refluxing piperine with alcoholic KOH, followed by acidification to yield a yellow crystalline solid (72% yield) . Structurally, this compound retains the conjugated diene and methylenedioxybenzene moieties of piperine but replaces the piperidine amide with a carboxylic acid group. Key spectroscopic data include:
- UV-Vis: Absorption at 336 nm (conjugated system)
- ¹H NMR: Peaks at δ 6.72–7.63 ppm (aromatic and diene protons)
- IR: C=O stretch at 1760 cm⁻¹
This compound serves as a versatile intermediate for synthesizing derivatives with enhanced bioactivities, including esters, amides, and conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperic acid is typically synthesized from piperine through a process known as base hydrolysis. In this method, piperine is reacted with a hydroxide, such as potassium hydroxide, resulting in the formation of a piperate salt. This salt is then acidified using hydrochloric acid or another suitable acid to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar route, starting with the extraction of piperine from black pepper. The piperine is then subjected to alkaline hydrolysis, followed by acidification to produce this compound. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Piperic acid undergoes several types of chemical reactions, including:
Substitution: Reaction with alcohols using the Steglich reaction to form ester derivatives like methyl piperate, ethyl piperate, and others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, bromine, sodium hydroxide.
Reduction: Sodium amalgam.
Substitution: Alcohols, Steglich reaction conditions.
Major Products:
Oxidation: Piperonal, piperonylic acid.
Reduction: α- and β-dihydrothis compound, tetrahydrothis compound.
Substitution: Various piperate esters
Scientific Research Applications
Anticancer Properties
Piperic acid has shown promising anticancer activities in various studies. It is believed to exert its effects through multiple mechanisms, including the modulation of signaling pathways that are crucial for cancer cell proliferation and survival.
- Case Study: this compound Conjugates
A recent study synthesized this compound conjugates with dipeptides and evaluated their cytotoxicity against melanoma cell lines. The conjugate PA-DPhe-DPhe-OH (FC-3) demonstrated significant anti-proliferative and anti-migratory effects, primarily by downregulating Stat-3 expression, a key player in cancer progression. In vivo experiments further validated its efficacy in reducing tumor growth in mouse models .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
- Research Findings:
This compound derivatives have been explored for their ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6. These findings suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation .
UV Protection
Recent developments have focused on synthesizing this compound derivatives as novel UV protection agents.
- Study Overview:
A study developed this compound derivatives that demonstrated effective UV absorption properties, covering both UVA and UVB ranges. These compounds were formulated into emulsions and tested for SPF values, showing potential as safer alternatives to conventional sunscreens .
Lipoxygenase Inhibition
This compound has been identified as a lipoxygenase (LOX) inhibitor, which could have implications in treating conditions related to inflammation and cancer.
- Therapeutic Potential:
The LOX inhibitory activity of this compound derivatives suggests they may be used in developing treatments for diseases where LOX plays a critical role, such as asthma and certain cancers .
Synthesis of Fragrances and Flavorants
This compound serves as an intermediate in the synthesis of various aromatic compounds, including piperonal, which is widely used in perfumes and flavoring agents.
- Production Insights:
The ability to derive piperonal from this compound highlights its significance in the fragrance industry, where natural compounds are increasingly favored for their safety and efficacy .
Data Summary Table
Mechanism of Action
Piperic acid exerts its effects through various mechanisms, including:
Enzyme Inhibition: Acts as a monoamine oxidase inhibitor, modulating the levels of neurotransmitters and potentially offering therapeutic benefits for neuropsychiatric and neurodegenerative disorders.
Chemical Interactions: Participates in oxidative and reductive reactions, leading to the formation of various useful compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperic acid is compared to piperine and its derivatives based on pharmacological, physicochemical, and functional properties.
Piperine vs. This compound
This compound’s carboxylic acid group enhances reactivity for conjugation but reduces lipophilicity compared to piperine, impacting membrane permeability and bioactivity .
This compound Esters (e.g., Methyl Piperate)
- Synthesis : Esterification of this compound with alcohols via Steglich or acid chloride routes (62–93% yields) .
- UV Protection : Isobutyl piperate shows SPF = 16.37 ± 1.8, outperforming smaller esters (e.g., methyl piperate: SPF = 2.68) .
- Cytotoxicity : Piperate esters exhibit lower cytotoxicity (CC₅₀ > 400 µM in oral cells) compared to this compound .
This compound Amides and Conjugates
- Piperine-Carboximidamide Hybrids (VIa-k) :
- Amino Acid Conjugates: Valine-methyl-piperic acid conjugate shows antileishmanial IC₅₀ = 0.075 µM, surpassing piperine .
- N-Aryl Amides (Compounds 4–5): 4-fold higher antitrypanosomal activity (IC₅₀ = 15.46 µM) vs. piperine .
Enzyme Inhibition
- Monoamine Oxidase (MAO): this compound derivatives (e.g., compound 7) inhibit hMAO-A (IC₅₀ = 0.82 µM), outperforming reference inhibitors .
- SARS-CoV-2 3CL Protease : this compound shows 46.9% inhibition at 100 µM, lower than piperine (31%) .
Anticancer Mechanisms
- Cytotoxicity : this compound induces concentration-dependent apoptosis in PC-3 and MDA-MB-231 cells (68–72% cell death at 100 µM) .
- PPARγ Activation: this compound-amino acid conjugates (e.g., 2a–2j) act as PPARγ agonists, enhancing glucose uptake in vitro .
Antioxidant Activity
- Conflicting Evidence: While Zarai et al. associate antioxidant effects with this compound’s conjugated diene , Nakatani et al.
Physicochemical and Functional Comparisons
Biological Activity
Piperic acid, a compound derived from the Piper nigrum plant (black pepper), has garnered significant attention in recent years for its diverse biological activities. This article explores the various aspects of its biological activity, including anti-inflammatory, antimicrobial, and potential therapeutic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is an aromatic compound with the molecular formula CHO. Its structure includes a piperidine ring and a carboxylic acid group, which contribute to its biological properties.
Biological Activities
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. A notable study synthesized tetrahydrothis compound (THPA), a derivative of this compound, which showed significant suppression of pro-inflammatory mediators such as nitric oxide and cytokines (TNF-α, IL-6, IL-1β) in both in vitro and in vivo models. The administration of THPA reduced carrageenan-induced paw edema and alleviated tissue damage in various organs due to lipopolysaccharide (LPS) exposure. This suggests a promising role for this compound derivatives in treating inflammatory diseases .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Research indicates that it can modulate the aggregation process of islet amyloid polypeptide (IAPP), which is relevant for understanding its effects on microbial activity. The derivative PAD-13 was particularly noted for altering antimicrobial activity while promoting IAPP fibril formation .
3. Lipase Inhibition
This compound has also been studied for its inhibitory effects on lipase enzymes, which are crucial in fat digestion and metabolism. In experiments measuring the lipase inhibitory effect using different methods, this compound showed an IC value of 88.9 µg/mL against chicken pancreatic lipase (CPL), indicating its potential as an anti-obesity agent .
Case Study 1: Anti-inflammatory Mechanisms
In one study, THPA was administered to mice subjected to LPS-induced inflammation. The results showed a marked reduction in inflammatory cell infiltration and tissue damage, along with improved survival rates in treated mice compared to controls. Western blot analyses revealed that THPA significantly downregulated NF-κB activation, a key pathway in inflammation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting their potential use as natural preservatives or therapeutic agents against bacterial infections .
Summary of Research Findings
Q & A
Q. How can piperic acid be synthesized from piperine, and what methodological considerations ensure high yield and purity?
This compound is synthesized via alkaline hydrolysis of piperine (a major alkaloid in black pepper) using potassium hydroxide or lithium hydroxide monohydrate in ethanol under reflux. The reaction is quenched with concentrated HCl, and the product is isolated via filtration. Critical considerations include:
- Reagent stoichiometry : Excess alkali ensures complete hydrolysis of the amide bond in piperine .
- Reaction time : Prolonged reflux (e.g., 6–12 hours) improves conversion efficiency .
- Purification : Recrystallization or column chromatography removes residual piperine and byproducts .
For advanced synthesis, this compound is converted to piperoyl chloride using oxalyl chloride in THF, enabling subsequent amide formation with amines .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound and its isomers?
- NMR spectroscopy : H and C NMR can distinguish (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-isomers based on coupling constants and chemical shifts of conjugated double bonds .
- UV-Vis spectroscopy : Absorbance at ~330 nm confirms the conjugated diene system .
- HPLC : Reverse-phase chromatography with C18 columns separates isomers using acetonitrile/water gradients .
- Melting point analysis : Discrepancies in early literature (e.g., confusion with piperinic acid) highlight the need for cross-validation with modern techniques .
Q. What enzymatic pathways are implicated in the biosynthesis of this compound in Piper nigrum?
This compound is a precursor to piperine, with biosynthesis involving a highly specific this compound CoA ligase (PiCCoA). Key findings:
- Substrate specificity : PiCCoA ligase selectively activates this compound, not ferulic acid or other hydroxycinnamic acids .
- Gene expression : PiCCoA ligase mRNA is abundant in young green fruits, aligning with piperine accumulation stages .
- VIGS validation : Virus-induced gene silencing of PiCCoA ligase reduces piperoyl-CoA levels, confirming its role .
Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?
- Claisen-Schmidt condensation : Base-catalyzed reactions (e.g., NaOH) favor (E,E)-piperic acid via kinetic control .
- Thermodynamic control : Prolonged heating or acidic conditions promote isomerization to (Z)-configured products .
- Catalytic additives : Transition metals (e.g., Pd/C) may shift selectivity but require rigorous optimization to avoid side reactions .
Q. What strategies are effective for derivatizing this compound to study structure-activity relationships?
- Amide formation : React piperoyl chloride with amines (e.g., piperidine) in THF with triethylamine as a base .
- Esterification : Use DCC/DMAP coupling with alcohols to explore bioavailability .
- Biological assays : Test derivatives for insecticidal activity (e.g., against Callosobruchus chinensis) to correlate stereochemistry with toxicity .
Q. How should researchers address contradictions in historical data on this compound’s physical properties?
Early studies often conflated this compound with piperinic acid due to overlapping melting points (~129–131°C). Modern resolutions include:
- Isomer separation : Chromatographic techniques (e.g., preparative HPLC) isolate pure isomers for accurate characterization .
- Computational validation : Density functional theory (DFT) predicts thermodynamic stability of isomers, resolving historical misassignments .
Q. What experimental evidence supports the substrate specificity of this compound CoA ligase?
- Enzyme assays : PiCCoA ligase shows no activity toward ferulic acid or cinnamic acid in vitro .
- Docking studies : Molecular modeling reveals a hydrophobic binding pocket accommodating this compound’s methylenedioxy group, excluding bulkier substrates .
- Mutagenesis : Altering active-site residues (e.g., Phe305) reduces catalytic efficiency, confirming structural determinants of specificity .
Q. How does this compound stability vary under different storage conditions?
- Light sensitivity : UV exposure accelerates degradation; store in amber vials at –20°C .
- pH dependence : Stable in acidic conditions (pH 3–5) but undergoes hydrolysis above pH 7 .
- Long-term storage : Degradation products (e.g., piperonal) form over months; periodic NMR monitoring is recommended .
Q. What computational tools are used to model this compound’s interactions in enzymatic and synthetic systems?
- Molecular docking : AutoDock Vina simulates PiCCoA ligase binding, highlighting hydrogen bonds with Thr194 and hydrophobic interactions with Val189 .
- DFT calculations : Gaussian software optimizes geometries of isomers, predicting H NMR shifts within 0.1 ppm accuracy .
- MD simulations : GROMACS assesses conformational stability of piperoyl-CoA in aqueous environments .
Q. What gaps persist in understanding this compound’s role in plant biochemistry and synthetic applications?
- Biosynthetic regulation : Unknown signaling pathways control PiCCoA ligase expression in Piper nigrum .
- Isomer bioactivity : (Z)-isomers’ ecological roles (e.g., pest resistance) remain unexplored .
- Scalable synthesis : Current methods (e.g., Claisen-Schmidt) suffer from low atom economy; biocatalytic routes using engineered ligases are underexplored .
Properties
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBGITBPARBDPH-ZPUQHVIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016979 | |
Record name | Piperic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-72-1, 5285-18-7 | |
Record name | Piperic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperic acid (E,E)-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.